

Technical Guide: 3-Hydroxymethyl-1-cyclopropylazetidine

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Compound of Interest

Compound Name: (1-Cyclopropylazetidin-3-yl)methanol

Cat. No.: B13488941

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Fragment Class: Saturated Heterocycle / Bioisostere Primary Application: Fragment-Based Drug Discovery (FBDD),

Modulation

Structural Identity & Cheminformatics

The molecule consists of a four-membered azetidine ring substituted at the nitrogen (position 1) with a cyclopropyl group and at position 3 with a hydroxymethyl group. This specific substitution pattern is designed to lower the basicity of the amine while providing a primary alcohol handle for further elaboration.

Core Identifiers

Parameter	Value	Notes
IUPAC Name	(1-cyclopropylazetid-3-yl)methanol	
Canonical SMILES	<chem>OCC1CN(C2CC2)C1</chem>	Standard representation
Isomeric SMILES	<chem>OCC1CN(C2CC2)C1</chem>	Achiral (plane of symmetry)
InChI Key	Generated from SMILES	ZDGKQOJYQJZXQZ-UHFFFAOYSA-N
Molecular Formula		
Molecular Weight		

Physicochemical Profile (Calculated)

Property	Value	Significance in Drug Design
cLogP		Low lipophilicity aids solubility. [1]
TPSA		High permeability potential.[1]
(Conj. Acid)		Critical Feature: Significantly lower than -isopropyl azetidine () or pyrrolidines.[1]
Fraction		High 3D complexity (Fsp3).

Synthetic Pathways[6][7][8][9]

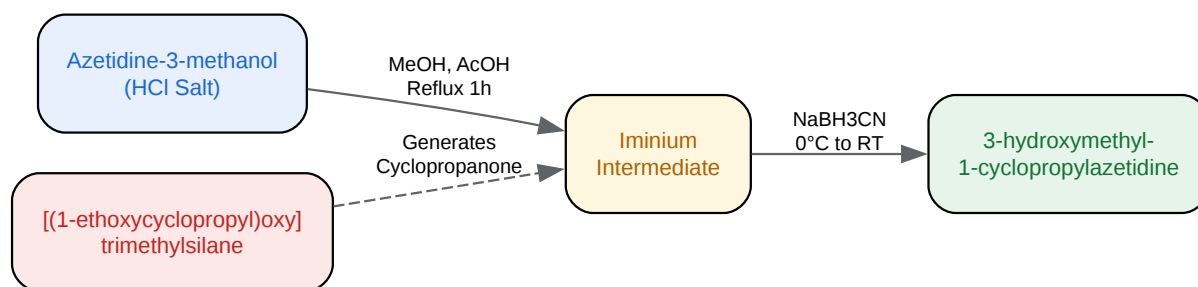
Direct alkylation of azetidines with cyclopropyl halides is kinetically disfavored due to the inability of the cyclopropyl ring to undergo

transition states effectively. Therefore, the reductive amination strategy using a cyclopropanone equivalent is the industry standard for high-yield synthesis.

Method A: The "Giering" Reductive Amination (Recommended)

This protocol utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane, which acts as a stable precursor to cyclopropanone in situ. This method avoids the handling of unstable cyclopropanone and minimizes ring-opening side reactions.

Reaction Scheme (DOT Visualization)



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Figure 1: One-pot reductive amination workflow using a masked cyclopropanone equivalent.

Detailed Protocol

- Preparation: In a dry round-bottom flask, suspend azetidine-3-methanol hydrochloride () in anhydrous Methanol ().
- Free Basing (In situ): Add Triethylamine () to neutralize the HCl salt.[1] Stir for 15 minutes.
- Acetal Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (), followed by glacial Acetic Acid ().
- Imine Formation: Heat the mixture to reflux (

) for 1–2 hours. Note: This ensures the deprotection of the silyl enol ether to generate cyclopropanone, which immediately condenses with the amine.

- Reduction: Cool the reaction to

. Portion-wise, add Sodium Cyanoborohydride (

,

) . Allow to warm to room temperature and stir overnight.
- Workup: Quench with

(adjust to

) . Extract with Dichloromethane (DCM)

.[1] Dry organics over

.[1]
- Purification: The product is polar. Purify via flash column chromatography using DCM:MeOH:

(90:9:1).[1]

Medicinal Chemistry Utility: The "Cyclopropyl Effect"

The inclusion of the

-cyclopropyl group is rarely accidental; it is a strategic decision to modulate the electronic and metabolic profile of the parent azetidine.

Mechanism of Action: Modulation

The cyclopropyl group exerts a strong electron-withdrawing inductive effect (

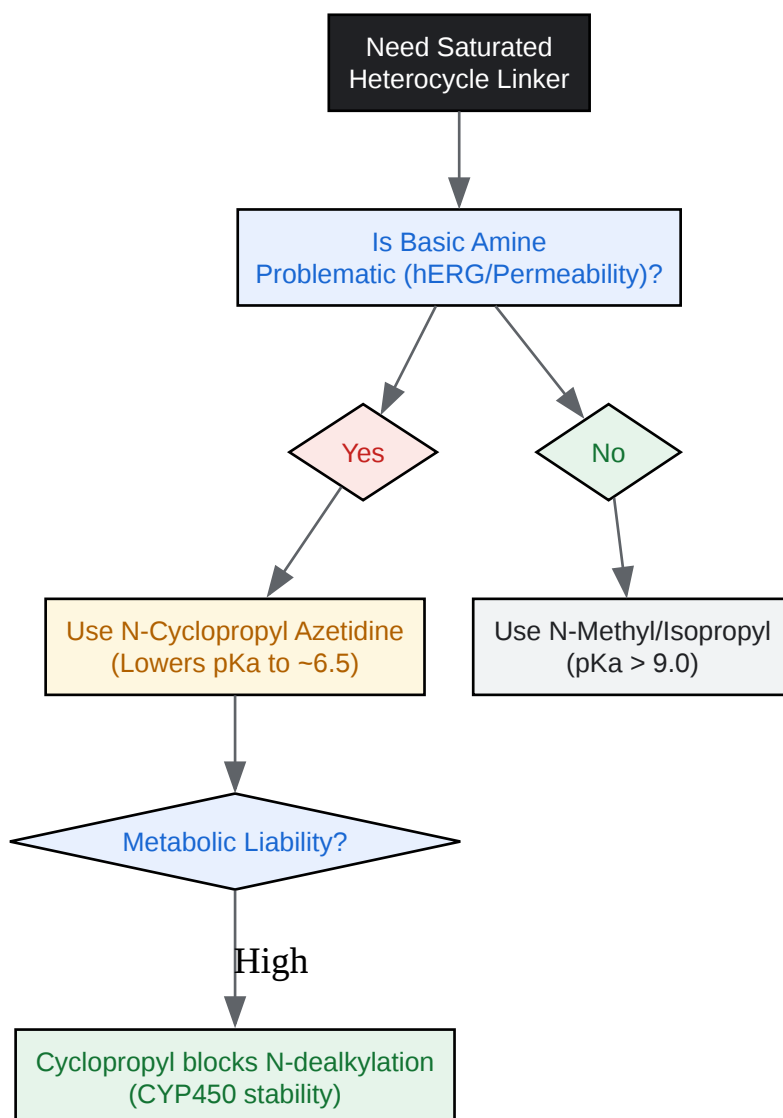
) relative to standard alkyl groups (like isopropyl or ethyl) due to the high

-character of the cyclopropane C-C bonds.

- Effect: This withdraws electron density from the nitrogen lone pair.[1]

- Result: The
of the conjugate acid drops by 2–3 log units compared to
-isopropyl azetidines.
- Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral, significantly improving passive membrane permeability and reducing hERG channel inhibition (which often correlates with high basicity).

Decision Logic for Scaffold Selection



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Figure 2: Strategic decision tree for selecting N-cyclopropyl azetidine over other amine scaffolds.

Quality Control & Characterization

When verifying the synthesized material, specific spectral signatures confirm the successful installation of the cyclopropyl group and the integrity of the hydroxymethyl arm.

Technique	Diagnostic Signal	Interpretation
NMR	(m, 4H)	Characteristic cyclopropyl methylene protons.
NMR	(d, 2H)	Hydroxymethyl doublet.
NMR		High-field cyclopropyl carbons.
LC-MS		Parent ion (ESI positive).[1]

Storage: As a free base, the molecule acts as an amino-alcohol and can be hygroscopic.[1] It is best stored as a hydrochloride or oxalate salt at

to prevent oxidation of the alcohol or ring opening.

References

- Giering, D. S., et al. (1998).[1] Efficient Synthesis of N-Cyclopropylamines via Reductive Amination. Use of [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent. [1]
 - Context: Primary source for the recommended synthesis protocol.[1]
 - Source:
- Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring.

- Context: Discusses the modulation effects of saturated heterocycles and cyclopropyl amines in drug design.
- Source:
- Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
 - Context: Provides comparative data on azetidine/oxetane physicochemical properties (LogP, pKa).
 - Source:
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 - Context: Comprehensive review of azetidine stability and synthetic utility.[1]
 - Source:

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Sources

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